1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with hydrazine hydrate and phenyl hydrazine . Further optimization of these compounds has been achieved through modulation of lipophilicity .Chemical Reactions Analysis
The chemical reactions involving similar compounds include reactions with hydrazine hydrate and phenyl hydrazine to afford the corresponding pyridazinones . These compounds have shown excellent performance in the syntheses of nitriles and aldehydes .Scientific Research Applications
Chemical Synthesis and Pharmacological Activities
The research into compounds structurally related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide has been extensive, focusing on the synthesis of various derivatives and their pharmacological evaluation. These compounds are synthesized through multiple reaction pathways, involving the initial preparation of substituted pyridine derivatives, which are then further modified through reactions with different reagents to yield a variety of pharmacologically active compounds. The synthesized compounds have shown a range of activities, including analgesic, antiparkinsonian, antimycobacterial, and antiviral properties, highlighting their potential in therapeutic applications (Amr, Maigali, & Abdulla, 2008; Gezginci, Martin, & Franzblau, 1998).
Antimycobacterial and Antitubercular Potential
Studies have also explored the antimycobacterial activity of pyridine and pyrazine derivatives, focusing on their effectiveness against Mycobacterium tuberculosis. The research indicates that modifying these compounds can enhance their lipophilicity and cellular permeability, potentially increasing their effectiveness as antimycobacterial agents. This line of research is crucial in the search for new treatments for tuberculosis, a persistent global health challenge (Gezginci, Martin, & Franzblau, 1998).
Inhibitory Effects on Photosynthetic Electron Transport
A fascinating area of study involves the investigation of pyrazole derivatives as inhibitors of photosynthetic electron transport. This research has implications for both understanding fundamental biological processes and developing new herbicides. Some compounds in this category have shown inhibitory effects comparable to commercial herbicides, suggesting their potential utility in agricultural applications (Vicentini et al., 2005).
Development of New Antitubercular Agents
The ongoing search for effective antitubercular agents has led to the design and synthesis of benzamide derivatives related to pyrazinamide, a key drug in tuberculosis treatment. These efforts aim to identify compounds with enhanced activity against Mycobacterium tuberculosis, offering hope for more effective and shorter TB therapies. The identification of compounds with significant activity highlights the potential for developing new therapeutics based on this chemical scaffold (Srinivasarao et al., 2020).
Future Directions
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7OS/c21-14-2-3-15-16(12-14)30-20(23-15)24-19(29)13-6-10-27(11-7-13)17-4-5-18(26-25-17)28-9-1-8-22-28/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJMIKULGWNHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide |
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